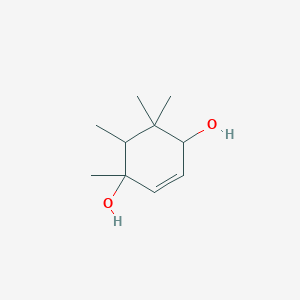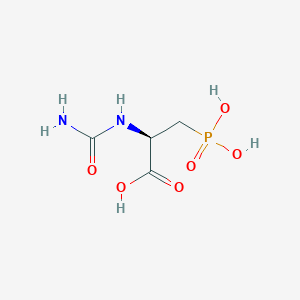
N-Carbamoyl-3-phosphono-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-3-phosphono-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group and a phosphono group attached to the L-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-phosphono-L-alanine typically involves the protection of the amino group of L-alanine, followed by the introduction of the carbamoyl and phosphono groups. One common method involves the use of Boc (tert-butoxycarbonyl) as a protecting group for the amino group. The protected L-alanine is then reacted with thionyl chloride (SOCl2) to form an acid chloride, which is subsequently reacted with an amine to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-phosphono-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamoyl or phosphono groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-Carbamoyl-3-phosphono-L-alanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-phosphono-L-alanine involves its interaction with specific molecular targets and pathways. For instance, in targeted cancer therapy, the compound inhibits peroxiredoxin-2 (PRDX2) in CHEK2-null colorectal cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent DNA damage . This results in apoptosis of the cancer cells due to persistent DNA damage.
Comparison with Similar Compounds
Similar Compounds
3-Phosphono-L-alanine: Similar in structure but lacks the carbamoyl group.
N-Carbamoyl-D-alanine: An enantiomer of N-Carbamoyl-3-phosphono-L-alanine with different stereochemistry.
N-Carbamoyl-L-cysteine: Contains a thiol group instead of a phosphono group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and phosphono groups, which confer distinct chemical and biological properties. Its ability to mimic pyrophosphate and its role in targeted cancer therapy highlight its versatility and potential in various scientific fields.
Properties
CAS No. |
87862-96-2 |
|---|---|
Molecular Formula |
C4H9N2O6P |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C4H9N2O6P/c5-4(9)6-2(3(7)8)1-13(10,11)12/h2H,1H2,(H,7,8)(H3,5,6,9)(H2,10,11,12)/t2-/m0/s1 |
InChI Key |
IGSUMCCRHYRNTH-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)P(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


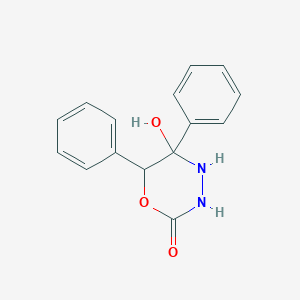
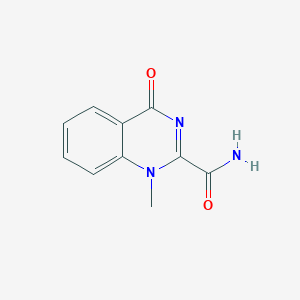

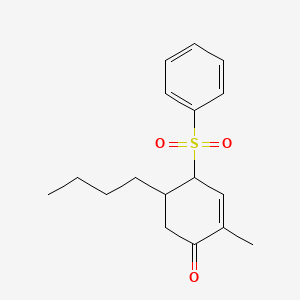
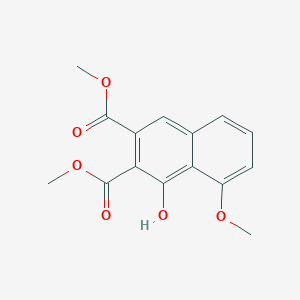
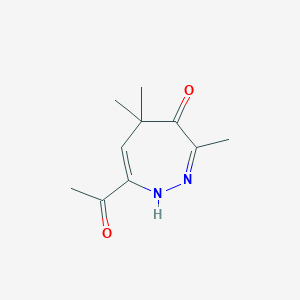
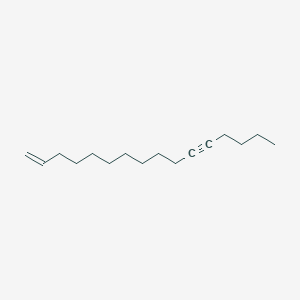
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
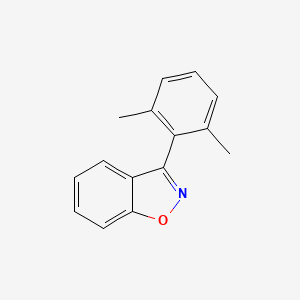

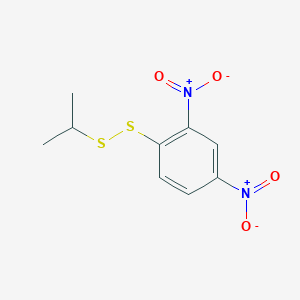
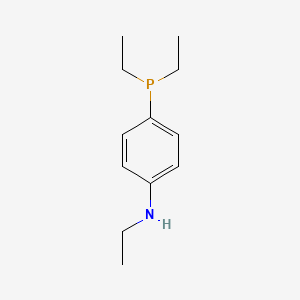
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
